molecular formula C14H14N2O2 B2780497 N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide CAS No. 2411295-95-7

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide

Cat. No. B2780497
CAS RN: 2411295-95-7
M. Wt: 242.278
InChI Key: UGBSFKOBUVXBJI-UHFFFAOYSA-N
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Description

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide, also known as Q-VD-Oph, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of caspase activity, which plays a crucial role in programmed cell death or apoptosis. Q-VD-Oph has been extensively studied for its ability to modulate caspase activity, making it a promising candidate for therapeutic interventions in various diseases.

Mechanism of Action

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is a potent inhibitor of caspase activity, which plays a crucial role in programmed cell death or apoptosis. Caspases are a family of cysteine proteases that are activated in response to various stimuli, such as DNA damage or oxidative stress. Once activated, caspases cleave specific substrates, leading to apoptosis. N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide inhibits caspase activity by binding to the active site of the enzyme, preventing substrate cleavage and subsequent apoptosis.
Biochemical and Physiological Effects:
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide can inhibit caspase activity in a dose-dependent manner, with minimal toxicity to cells. N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in response to lipopolysaccharide stimulation. In vivo studies have demonstrated that N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide can protect neurons from apoptosis in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is its potent inhibition of caspase activity, making it a useful tool for studying the role of caspases in various biological processes. N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is its lack of selectivity for specific caspases, which may limit its use in certain experiments. Additionally, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to have off-target effects on other enzymes, such as cathepsin B, which may complicate data interpretation.

Future Directions

There are several future directions for research involving N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide. One potential avenue is the development of more selective caspase inhibitors, which may have fewer off-target effects and greater therapeutic potential. Another direction is the investigation of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide in combination with other therapies, such as chemotherapy or radiation, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanisms of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide's anti-inflammatory effects and its potential applications in inflammatory diseases. Overall, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has significant potential for further research and development in various fields of scientific research.

Synthesis Methods

The synthesis of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide involves the reaction of 2-quinolinecarboxaldehyde and N-(2-bromoethyl)oxirane-2-carboxamide in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide as a white solid. The purity of the synthesized compound is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to inhibit tumor growth by preventing apoptosis of cancer cells. In neurodegenerative diseases, such as Alzheimer's and Parkinson's, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to protect neurons from apoptosis, potentially slowing the progression of these diseases. In inflammation, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, making it a potential therapeutic option for inflammatory diseases.

properties

IUPAC Name

N-(2-quinolin-2-ylethyl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(13-9-18-13)15-8-7-11-6-5-10-3-1-2-4-12(10)16-11/h1-6,13H,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBSFKOBUVXBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCCC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide

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